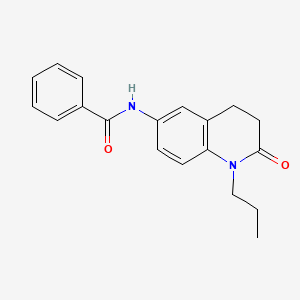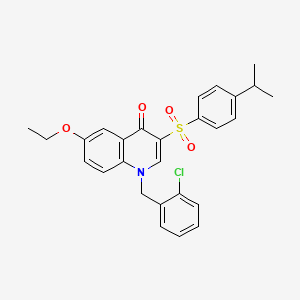
3-(3-Chlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of oxazole, which is a five-membered ring compound containing an oxygen atom and a nitrogen atom . The 3-Chlorophenyl group is a common substituent in organic chemistry and is derived from phenyl groups (a ring of 6 carbon atoms, C6H5-) by replacing one hydrogen atom with a chlorine atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, oxazole derivatives are often synthesized through cyclization reactions . The 3-Chlorophenyl group could potentially be introduced through a substitution reaction .Chemical Reactions Analysis
Oxazoles can participate in a variety of chemical reactions, including electrophilic and nucleophilic substitutions . The presence of the carboxylic acid group could also allow for reactions such as esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of functional groups .科学的研究の応用
Biomedical Applications
This compound's derivatives and related chemicals have been explored for their biomedical applications, particularly in treating skin diseases and understanding drug metabolism. For instance, a study on the treatment of selected skin diseases with a newly synthesized compound, p-chlorophenylamide of 3-methyl-5-benzoylaminoisothiazole-4-carboxylic acid (ITCL), demonstrated good tolerance and significant reduction in the duration of diseases like herpes simplex and aphthae of the mucosa (Wąsik et al., 1983).
Environmental and Occupational Exposure
Research on environmental and occupational exposure to chemicals structurally similar to 3-(3-Chlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid, such as vinclozolin, has provided insights into the health outcomes of exposed individuals. A study examining the health effects of vinclozolin among employees exposed during synthesis and formulation operations found no evidence of hormonal responses or liver injury, suggesting specific safety profiles for certain chemical exposures (Zober et al., 1995).
Metabolism and Toxicology
The metabolism and potential toxicological effects of related compounds have been a significant focus. For example, research on the metabolism of lumiracoxib, a novel cyclooxygenase-2 selective inhibitor, highlighted the drug's extensive metabolism and excretion patterns, providing a model for understanding the biotransformation of similar compounds (Mangold et al., 2004).
Environmental Health Research
Investigations into the environmental health impacts of chemicals with structural similarities to 3-(3-Chlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid, such as studies on the absorption, metabolism, and excretion of RWJ-333369 in humans, contribute to our understanding of environmental pollutants and their human health implications. These studies elucidate the metabolic pathways and potential risks associated with chemical exposure, facilitating the development of safer compounds and regulatory policies (Mannens et al., 2007).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(3-chlorophenyl)-5-methyl-4H-1,2-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c1-11(10(14)15)6-9(13-16-11)7-3-2-4-8(12)5-7/h2-5H,6H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLNRVAJFGSQEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NO1)C2=CC(=CC=C2)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

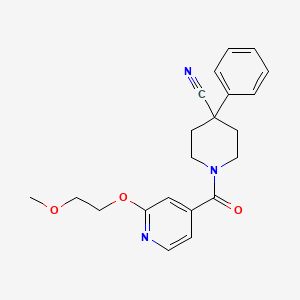


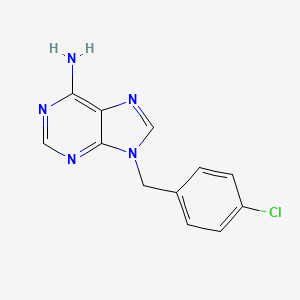
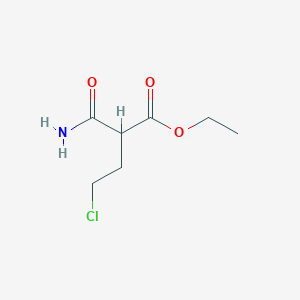
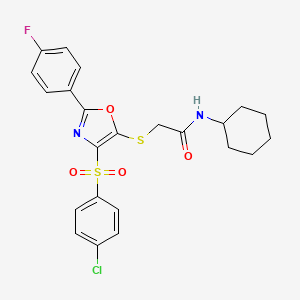

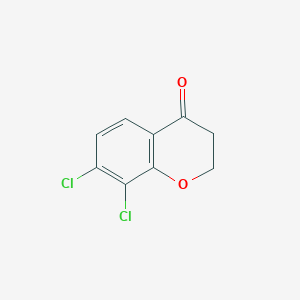
![2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2384686.png)


![2-(4-Chlorophenyl)sulfonylbenzo[f]chromen-3-one](/img/structure/B2384690.png)
